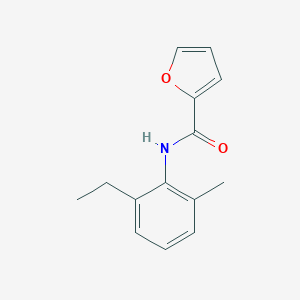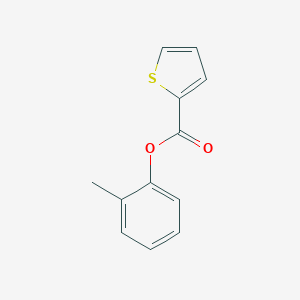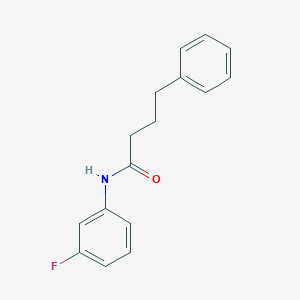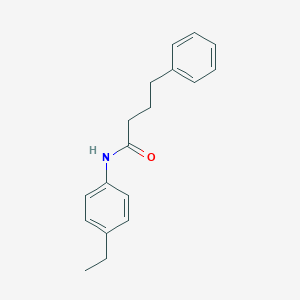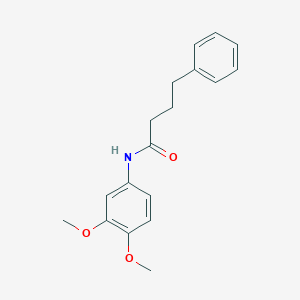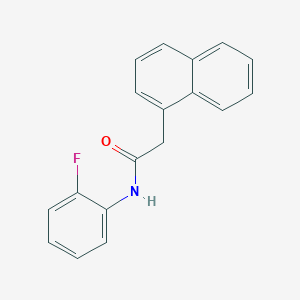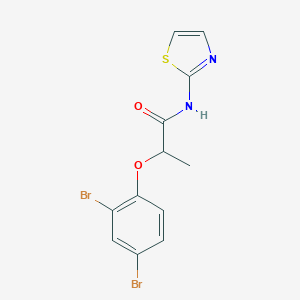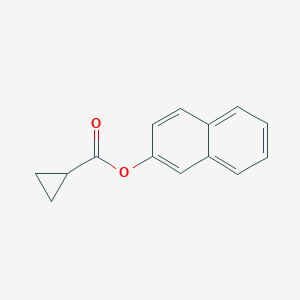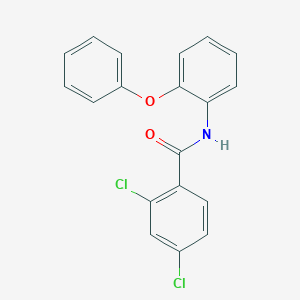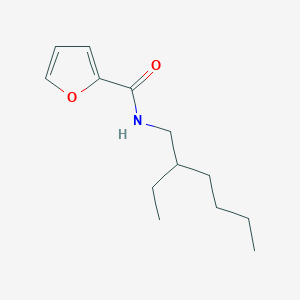
4-chloro-N-(4-hydroxy-2-methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(4-hydroxy-2-methylphenyl)benzamide, also known as CHMB or NSC-40729, is a chemical compound that has gained attention due to its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a mechanism of action that affects biochemical and physiological processes.
科学的研究の応用
4-chloro-N-(4-hydroxy-2-methylphenyl)benzamide has been found to have potential applications in scientific research, particularly in the field of cancer research. Research has shown that 4-chloro-N-(4-hydroxy-2-methylphenyl)benzamide has antitumor activity against various cancer cell lines, including breast cancer, leukemia, and lung cancer. Additionally, 4-chloro-N-(4-hydroxy-2-methylphenyl)benzamide has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Furthermore, 4-chloro-N-(4-hydroxy-2-methylphenyl)benzamide has been reported to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
作用機序
The mechanism of action of 4-chloro-N-(4-hydroxy-2-methylphenyl)benzamide is not fully understood, but research has suggested that it may affect various biochemical and physiological processes. 4-chloro-N-(4-hydroxy-2-methylphenyl)benzamide has been found to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C, which are involved in cell growth and proliferation. Additionally, 4-chloro-N-(4-hydroxy-2-methylphenyl)benzamide has been reported to modulate the expression of various genes involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects:
4-chloro-N-(4-hydroxy-2-methylphenyl)benzamide has been found to have several biochemical and physiological effects. Research has shown that 4-chloro-N-(4-hydroxy-2-methylphenyl)benzamide can induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of their growth and proliferation. Additionally, 4-chloro-N-(4-hydroxy-2-methylphenyl)benzamide has been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications in inflammatory diseases.
実験室実験の利点と制限
The advantages of using 4-chloro-N-(4-hydroxy-2-methylphenyl)benzamide in lab experiments include its high purity and yield, as well as its potential applications in cancer research and inflammatory diseases. However, there are also limitations to using 4-chloro-N-(4-hydroxy-2-methylphenyl)benzamide in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 4-chloro-N-(4-hydroxy-2-methylphenyl)benzamide. One direction is to explore its potential applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-chloro-N-(4-hydroxy-2-methylphenyl)benzamide and its potential toxicity. Furthermore, research on the synthesis of 4-chloro-N-(4-hydroxy-2-methylphenyl)benzamide using alternative methods may lead to the development of more efficient and cost-effective methods for producing this compound.
Conclusion:
In conclusion, 4-chloro-N-(4-hydroxy-2-methylphenyl)benzamide is a chemical compound that has potential applications in scientific research, particularly in the field of cancer research. Its synthesis method has been reported in several research articles, and its mechanism of action affects various biochemical and physiological processes. 4-chloro-N-(4-hydroxy-2-methylphenyl)benzamide has been found to have several advantages and limitations for lab experiments, and future research directions include exploring its potential applications in other diseases and understanding its mechanism of action and potential toxicity.
合成法
4-chloro-N-(4-hydroxy-2-methylphenyl)benzamide can be synthesized using various methods, including the reaction of 4-chloro-2-methylphenol with benzoyl chloride in the presence of a base, or the reaction of 4-chloro-2-methylphenol with 4-hydroxybenzoyl chloride in the presence of a base. These methods have been reported in several research articles and have been found to produce 4-chloro-N-(4-hydroxy-2-methylphenyl)benzamide with high purity and yield.
特性
分子式 |
C14H12ClNO2 |
|---|---|
分子量 |
261.7 g/mol |
IUPAC名 |
4-chloro-N-(4-hydroxy-2-methylphenyl)benzamide |
InChI |
InChI=1S/C14H12ClNO2/c1-9-8-12(17)6-7-13(9)16-14(18)10-2-4-11(15)5-3-10/h2-8,17H,1H3,(H,16,18) |
InChIキー |
FXTOEHXLEBBHMW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)O)NC(=O)C2=CC=C(C=C2)Cl |
正規SMILES |
CC1=C(C=CC(=C1)O)NC(=O)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



